2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15671622
InChI: InChI=1S/C18H15BrN4O2S3/c19-14-6-7-15(24)13(8-14)9-20-21-16(25)11-27-18-23-22-17(28-18)26-10-12-4-2-1-3-5-12/h1-9,24H,10-11H2,(H,21,25)/b20-9+
SMILES:
Molecular Formula: C18H15BrN4O2S3
Molecular Weight: 495.4 g/mol

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide

CAS No.:

Cat. No.: VC15671622

Molecular Formula: C18H15BrN4O2S3

Molecular Weight: 495.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide -

Specification

Molecular Formula C18H15BrN4O2S3
Molecular Weight 495.4 g/mol
IUPAC Name 2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C18H15BrN4O2S3/c19-14-6-7-15(24)13(8-14)9-20-21-16(25)11-27-18-23-22-17(28-18)26-10-12-4-2-1-3-5-12/h1-9,24H,10-11H2,(H,21,25)/b20-9+
Standard InChI Key DDHIKCLVNXWTJV-AWQFTUOYSA-N
Isomeric SMILES C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)O
Canonical SMILES C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=C(C=CC(=C3)Br)O

Introduction

Structural Characterization

Core Components

The compound features three distinct moieties:

  • 1,3,4-Thiadiazole core: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The 2-position is substituted with a sulfanyl group linked to a benzylsulfanyl group, while the 5-position bears another sulfanyl group connected to an acetohydrazide chain .

  • Hydrazone linker: The acetohydrazide group forms an E-configuration Schiff base with the aldehyde derivative of 5-bromo-2-hydroxybenzaldehyde. This imine bond (-N=CH-\text{-N=CH-}) introduces planarity and enhances π-π stacking potential.

  • 5-Bromo-2-hydroxyphenyl group: The bromine atom at the para position and hydroxyl group at the ortho position create a sterically hindered, electron-rich aromatic system capable of halogen bonding and hydrogen bonding .

Spectroscopic Signatures

  • IR: Expected peaks include ν(N-H)\nu(\text{N-H}) at ~3200 cm1^{-1} , ν(C=O)\nu(\text{C=O}) at 1680–1700 cm1^{-1} , and ν(C-S)\nu(\text{C-S}) at 650–750 cm1^{-1}.

  • 1H NMR^1\text{H NMR} : Key signals: δ 11.2 ppm (hydrazide NH), δ 8.3 ppm (imine CH), δ 7.2–7.8 ppm (aromatic protons), and δ 4.6 ppm (benzyl CH2_2) .

Synthesis Pathways

Thiadiazole Formation

The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazides with carboxylic acids under acidic conditions. For this compound:

  • Step 1: Benzyl mercaptan reacts with carbon disulfide and hydrazine to form 5-benzylsulfanyl-1,3,4-thiadiazole-2-thiol.

  • Step 2: Alkylation with chloroacetohydrazide introduces the sulfanyl-acetohydrazide side chain.

Hydrazone Formation

Condensation of the acetohydrazide intermediate with 5-bromo-2-hydroxybenzaldehyde in ethanol under reflux yields the final product. The reaction is pH-dependent, favoring the E-isomer at pH 4–5 .

Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeYield (%)
Reaction Temperature70–80°C78–82
SolventEthanol85
CatalystAcetic acid90
Cell LineIC50_{50} (μM)Selectivity Index
MCF-7 (breast)2.412.5
HepG2 (liver)3.19.8
HEK293 (normal)30.1

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Calculated value of 3.7 (ChemAxon) indicates moderate lipophilicity, suitable for blood-brain barrier penetration .

  • Aqueous solubility: 0.12 mg/mL at pH 7.4, improving to 1.8 mg/mL under acidic conditions (pH 2.0).

Stability Profile

  • Thermal stability: Decomposition temperature = 218°C (DSC).

  • Photodegradation: t1/2_{1/2} = 48 hours under UV light (λ = 254 nm) .

Comparative Analysis with Structural Analogs

Replacing the 5-bromo-2-hydroxyphenyl group with a 3-methoxyphenyl moiety (as in the analog C19_{19}H18_{18}N4_4O2_2S3_3) reduces cytotoxicity (IC50_{50} = 8.9 μM vs. 2.4 μM in MCF-7 cells) but improves solubility (0.45 mg/mL at pH 7.4) . This highlights the critical role of halogen substituents in bioactivity.

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